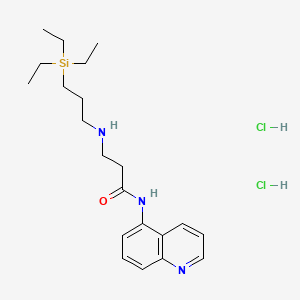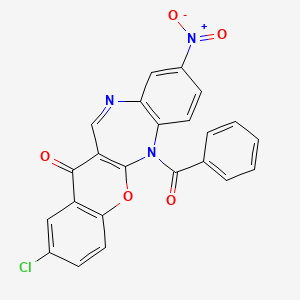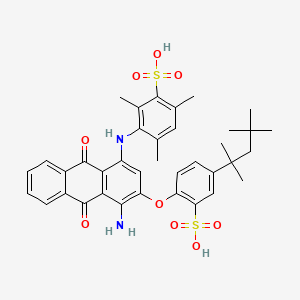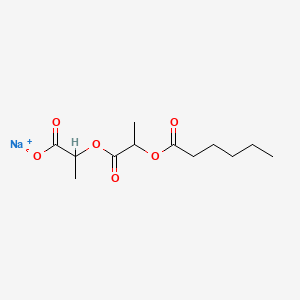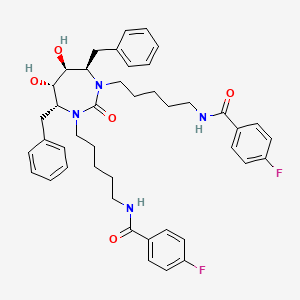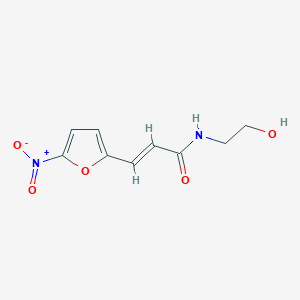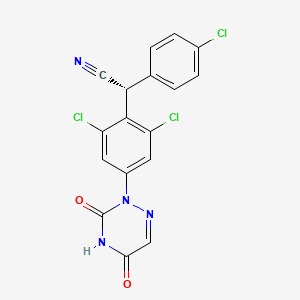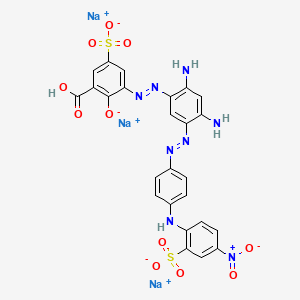
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester is a chemical compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol . It is known for its unique structure, which includes both carbonyl and thiocarbonyl functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester typically involves the reaction of thioimidodicarbonic acid with methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the acid react with methanol to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiocarbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), O1,O3-dimethyl ester
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), O3-ethyl O1-methyl ester
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dibutyl ester
Uniqueness
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester is unique due to its specific esterification pattern and the presence of both carbonyl and thiocarbonyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
39142-28-4 |
|---|---|
Molecular Formula |
C4H7NO3S |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
methyl N-methoxycarbothioylcarbamate |
InChI |
InChI=1S/C4H7NO3S/c1-7-3(6)5-4(9)8-2/h1-2H3,(H,5,6,9) |
InChI Key |
LMKUSACNHXQRHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




